molecular formula C18H21F2N3 B12233342 2-{1-[(3,3-Difluorocyclobutyl)methyl]piperidin-4-yl}-1,8-naphthyridine

2-{1-[(3,3-Difluorocyclobutyl)methyl]piperidin-4-yl}-1,8-naphthyridine

Cat. No.: B12233342
M. Wt: 317.4 g/mol
InChI Key: XVFIKOSATWUDAH-UHFFFAOYSA-N
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Description

2-{1-[(3,3-Difluorocyclobutyl)methyl]piperidin-4-yl}-1,8-naphthyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluorocyclobutyl group, a piperidinyl group, and a naphthyridine moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(3,3-Difluorocyclobutyl)methyl]piperidin-4-yl}-1,8-naphthyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Difluorocyclobutyl Group: The difluorocyclobutyl group can be synthesized from cyclobutene through a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST).

    Attachment to Piperidine: The difluorocyclobutyl group is then attached to a piperidine ring via a nucleophilic substitution reaction, often using a suitable leaving group such as a halide.

    Formation of the Naphthyridine Moiety: The naphthyridine ring can be synthesized through a series of condensation reactions involving pyridine derivatives.

    Final Coupling: The final step involves coupling the piperidinyl-difluorocyclobutyl intermediate with the naphthyridine moiety under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(3,3-Difluorocyclobutyl)methyl]piperidin-4-yl}-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium

Properties

Molecular Formula

C18H21F2N3

Molecular Weight

317.4 g/mol

IUPAC Name

2-[1-[(3,3-difluorocyclobutyl)methyl]piperidin-4-yl]-1,8-naphthyridine

InChI

InChI=1S/C18H21F2N3/c19-18(20)10-13(11-18)12-23-8-5-14(6-9-23)16-4-3-15-2-1-7-21-17(15)22-16/h1-4,7,13-14H,5-6,8-12H2

InChI Key

XVFIKOSATWUDAH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)CC4CC(C4)(F)F

Origin of Product

United States

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